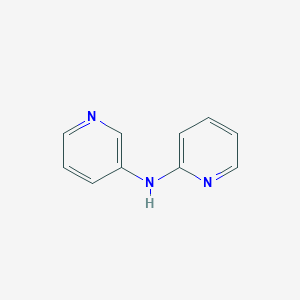

N-(Pyridin-3-yl)pyridin-2-amine

Descripción general

Descripción

“N-(Pyridin-3-yl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . The molecular formula of this compound is C10H9N3 and it has a molecular weight of 171.2 .

Synthesis Analysis

The synthesis of “N-(Pyridin-3-yl)pyridin-2-amine” can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-(Pyridin-3-yl)pyridin-2-amine” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR . The crystal structure can be solved by Direct Methods with SHELXT and refined with least-squares techniques using SHELXL .Chemical Reactions Analysis

“N-(Pyridin-3-yl)pyridin-2-amine” can undergo various chemical reactions. For instance, it can be involved in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Pyridin-3-yl)pyridin-2-amine” can be determined using various analytical techniques. It is a solid compound . The SMILES string is CC©NCC1=CC=CN=C1 .Aplicaciones Científicas De Investigación

Synthesis of N-(pyridin-2-yl)imidates

“N-(Pyridin-3-yl)pyridin-2-amine” is used in the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines . The reaction process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .

Conversion into N-heterocycles

A preliminary synthetic application of N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .

Synthesis of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

“N-(Pyridin-3-yl)pyridin-2-amine” is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have shown promising biological activities.

Inhibitors of Receptor Tyrosine Kinase

The synthesized pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives act as inhibitors of receptor tyrosine kinase .

Anticancer Activity

These derivatives have shown anticancer activity against lung cancer . For instance, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .

Antibacterial and Antifungal Activity

The derivatives have shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .

Antioxidant Activity

The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

Photophysical Behavior

“N-(Pyridin-3-yl)pyridin-2-amine” has been studied for its intricate photophysical behavior . The multiple emission properties originate from the copresence, in the investigated system, of an extended polycyclic nitrogen-rich moiety and a fragment having partial conformational freedom .

Safety and Hazards

“N-(Pyridin-3-yl)pyridin-2-amine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word is “Warning” and it has hazard statement H302 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

The future directions for “N-(Pyridin-3-yl)pyridin-2-amine” could involve its potential use in the development of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings . Furthermore, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles has been studied, and these compounds have shown more cytotoxic activity than the reference drug (i.e., imatinib) .

Mecanismo De Acción

Target of Action

N-(Pyridin-3-yl)pyridin-2-amine is a complex organic compound that interacts with various targets. It has been found to have antifungal activity, particularly against Candida spp . The compound’s primary target is the Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, inhibiting the formation of ergosterol . This disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane’s composition and integrity, impairing its function and leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by N-(Pyridin-3-yl)pyridin-2-amine is the ergosterol biosynthesis pathway. By inhibiting the enzyme CYP51, the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell and ultimately leading to cell death .

Pharmacokinetics

In-silico absorption, distribution, metabolism, excretion, and toxicity (admet) analysis suggests that the compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of N-(Pyridin-3-yl)pyridin-2-amine’s action is the inhibition of fungal growth. The compound exhibits potent antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . This indicates that the compound is effective at relatively low concentrations in inhibiting the growth of Candida spp., including several multidrug-resistant strains .

Propiedades

IUPAC Name |

N-pyridin-3-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOUVZLLXQKXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Pyridin-3-yl)pyridin-2-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2917517.png)

![5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2917527.png)

![1-(4-hydroxyphenyl)-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2917531.png)

![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2917534.png)

![2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2917535.png)